molecular formula C18H18N2S B2528084 N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 730950-31-9

N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No. B2528084
CAS RN: 730950-31-9
M. Wt: 294.42
InChI Key: YYTSQSQEVHDBBY-UHFFFAOYSA-N
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Description

The compound "N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a thiazole ring substituted with phenyl groups that are further substituted with methyl groups.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of appropriate precursors. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Similarly, the synthesis of various N,4-diphenyl thiazole-2-amine derivatives was described through multi-step pathways, including the use of reductive amination reactions . These methods could potentially be adapted for the synthesis of "N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine was determined by single-crystal X-ray diffraction . The molecular structure of "N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine" would likely be elucidated using similar analytical techniques to confirm the arrangement of the substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. The reactivity can be influenced by the substituents on the phenyl rings and the thiazole moiety. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's behavior in reactions such as nucleophilic substitutions or electrophilic aromatic substitutions . The specific reactivity of "N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine" would depend on the electronic effects of the methyl groups and the inherent reactivity of the thiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's melting point and solubility . The physical properties of "N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine" would be expected to be similar to those of related compounds, with modifications due to the specific substituents present. Chemical properties such as acidity, basicity, and reactivity in various chemical environments would also be determined by the molecular structure.

Scientific Research Applications

Synthesis and Structural Properties

  • A study described the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the reactivity of chloral with substituted anilines and their potential in forming diverse products depending on the type of amines and reaction conditions. This research could indicate the versatility of similar compounds in synthesizing a wide range of heterocyclic compounds (Issac & Tierney, 1996).

Nutritional and Pharmacological Aspects

  • The nutritional aspects of breast cancer research highlighted the role of food-derived heterocyclic amines, including those similar to "N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine," in human breast cancer, suggesting the need for further investigation into the biological effects and potential carcinogenic properties of such compounds (Snyderwine, 1994).

Applications in Heterocyclic and Dyes Synthesis

  • A review on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlighted their use as a privileged scaffold in the synthesis of various heterocyclic compounds, indicating potential applications of related compounds in creating diverse heterocyclic structures and dyes for various industrial applications (Gomaa & Ali, 2020).

Chemical and Biological Activities

  • Research on the role of amine activators in acrylic bone cements discussed the effects of tertiary aromatic amines on the curing parameters and toxicity of acrylic resins, hinting at the importance of understanding the chemical and biological activities of amines in medical applications (Vázquez, Levenfeld, & Román, 1998).

Optoelectronic Materials

  • The functionalization of quinazolines and pyrimidines for optoelectronic materials emphasized the incorporation of heterocyclic fragments into π-extended conjugated systems, demonstrating the potential of compounds like "N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine" in developing novel materials for organic light-emitting diodes and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-12-7-9-15(10-8-12)16-11-21-18(19-16)20-17-13(2)5-4-6-14(17)3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTSQSQEVHDBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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